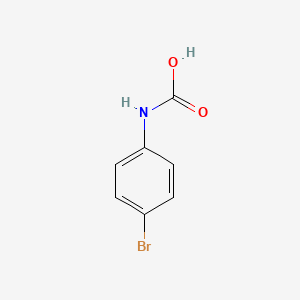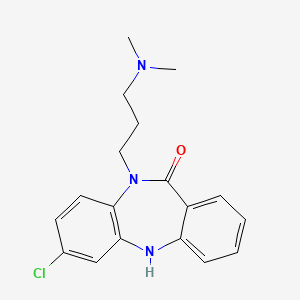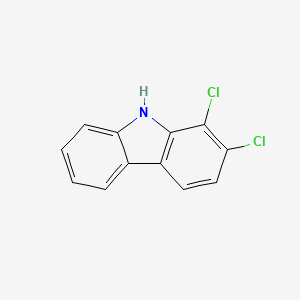
Dichloro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. This compound, specifically, has two chlorine atoms attached to the carbazole structure, which can significantly alter its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro-9H-carbazole can be synthesized through various methods. One common approach involves the chlorination of 9H-carbazole. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms into the carbazole structure. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of chlorinating agents and reaction conditions can vary depending on the specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its electronic properties.
Reduction: This reaction can remove chlorine atoms or other substituents, leading to the formation of different carbazole derivatives.
Substitution: Chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can produce various hydrogenated carbazole derivatives. Substitution reactions can yield a wide range of functionalized carbazole compounds .
Aplicaciones Científicas De Investigación
Dichloro-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some carbazole derivatives are being investigated for their potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: This compound and its derivatives are used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mecanismo De Acción
The mechanism of action of dichloro-9H-carbazole and its derivatives can vary depending on the specific application. In biological systems, these compounds can interact with various molecular targets and pathways. For example, some carbazole derivatives exert their effects by modulating signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell survival . In electronic applications, this compound can act as an electron transport material, facilitating the movement of electrons through devices.
Comparación Con Compuestos Similares
Dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:
Monochloro-9H-carbazole: Contains only one chlorine atom, which can result in different chemical and physical properties.
Trichloro-9H-carbazole: Contains three chlorine atoms, potentially leading to increased reactivity and different applications.
Polyhalogenated carbazoles: These compounds have multiple halogen atoms and are often studied for their environmental persistence and potential toxicities.
This compound is unique due to its specific substitution pattern, which can influence its reactivity, stability, and suitability for various applications.
Propiedades
Número CAS |
28804-85-5 |
|---|---|
Fórmula molecular |
C12H7Cl2N |
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
1,2-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,15H |
Clave InChI |
ZGDRLAHGFSGLRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
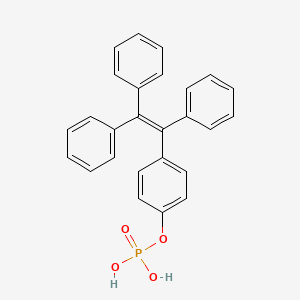
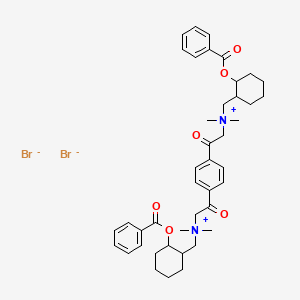
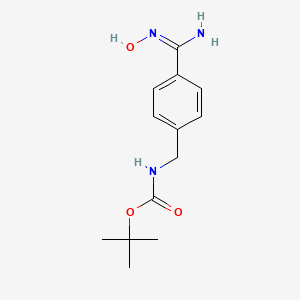
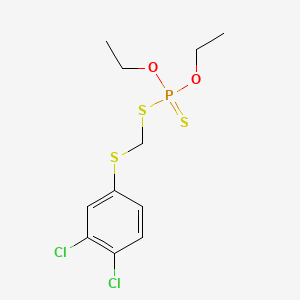
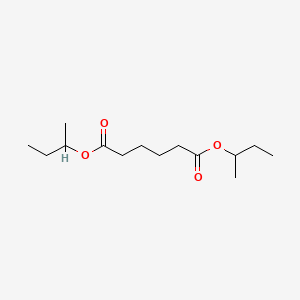
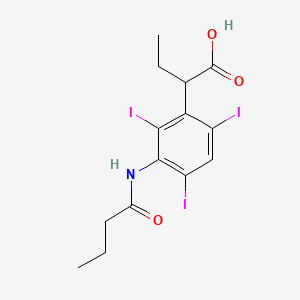
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)


